

2-Ethoxyphenylboronic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethoxyphenylboronic acid**

Cat. No.: **B1586126**

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **2-Ethoxyphenylboronic Acid**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical, chemical, and reactive properties of **2-Ethoxyphenylboronic acid**. The information presented herein is synthesized from established technical data sources to ensure accuracy and reliability, providing a foundation for its effective application in synthetic chemistry.

Introduction: The Strategic Utility of 2-Ethoxyphenylboronic Acid

2-Ethoxyphenylboronic acid is a versatile organoboron compound that has garnered significant attention in organic synthesis.^[1] Its structure, featuring an ethoxy group ortho to the boronic acid moiety, imparts unique electronic properties that enhance its reactivity, particularly in palladium-catalyzed cross-coupling reactions.^[2] This makes it a valuable building block for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} The primary utility of this reagent is demonstrated in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.^{[1][2]} This guide provides an in-depth examination of its fundamental properties, reactivity, and practical handling protocols to empower researchers in leveraging its full synthetic potential.

Core Physicochemical Properties

The physical and chemical characteristics of **2-Ethoxyphenylboronic acid** are critical for its storage, handling, and application in chemical reactions. These properties have been compiled from various chemical suppliers and databases to provide a consolidated overview.

Table 1: Summary of Key Physical and Chemical Properties

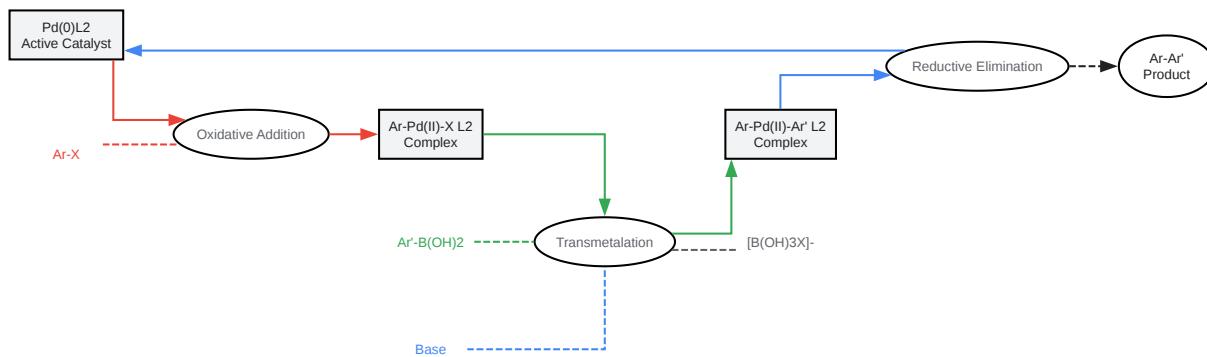
Property	Value	Source(s)
CAS Number	213211-69-9	[1][3][4]
Molecular Formula	C ₈ H ₁₁ BO ₃	[1][3][4]
Molecular Weight	165.98 g/mol	[1][3][4]
Appearance	White to light yellow or off-white crystalline powder/solid.	[1][5][6][7]
Melting Point	97-102 °C (lit.) or 103 °C (lit.)	[1][3][5][6]
Boiling Point	328.8 °C at 760 mmHg (Predicted/Calculated)	[5][6]
Density	~1.1 g/cm ³	[5][6]
Flash Point	152.7 °C (Predicted/Calculated)	[5][6]
Solubility	Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.	[6]
pKa	8.57 ± 0.58 (Predicted)	[6]

Note: Some properties, such as boiling point and flash point, are predicted values from computational models.

Stability and Storage

Proper storage is crucial to maintain the integrity and reactivity of **2-Ethoxyphenylboronic acid**. The compound is a combustible solid and should be stored accordingly.[3] It is also noted to contain varying amounts of its anhydride, which forms through the dehydration of the boronic acid.[3]

Recommended Storage Conditions:


- Temperature: Store in a refrigerator (+4°C) or at room temperature in a dry environment.[5]
[6]
- Atmosphere: Keep in a dark place, sealed in a dry, well-ventilated area.[6]
- Container: The container should be tightly closed to prevent moisture absorption and degradation.[5]

Reactivity and Key Applications

The synthetic utility of **2-Ethoxyphenylboronic acid** is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This reagent is extensively used in Suzuki-Miyaura cross-coupling to form C-C bonds.[1][3] The electron-donating nature of the ortho-ethoxy group enhances the nucleophilicity of the boronic acid, which can facilitate the crucial transmetalation step in the catalytic cycle, often leading to high reaction yields.[2] This reaction is fundamental for synthesizing a wide range of biaryl compounds, which are key intermediates in pharmaceutical and materials science research.[1][2]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Notable Reactions

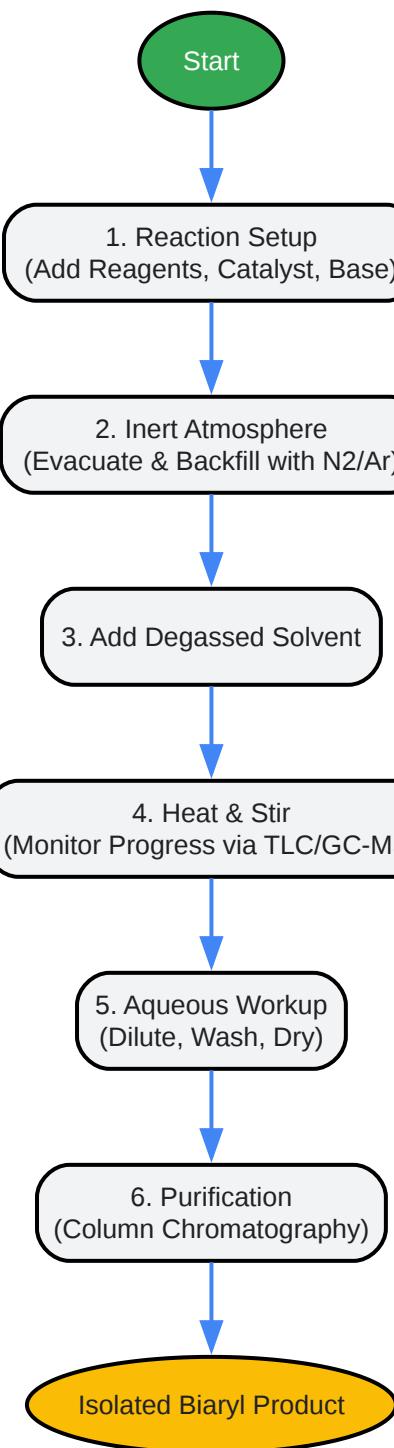
Beyond its primary role in Suzuki-Miyaura coupling, **2-Ethoxyphenylboronic acid** is also a reactant in other important transformations, including:

- Ipso-amidation with nitriles[3][8]
- Oxidative coupling via C-H arylation[3][8]
- Studies on biaryl phosphine ligand structures for C-N and C-C bond formation[3][8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with **2-Ethoxyphenylboronic acid**. This protocol is based on established methodologies and should be optimized for specific substrates.[9]

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.


Materials:

- Aryl halide (e.g., Aryl Bromide) (1.0 eq)
- **2-Ethoxyphenylboronic acid** (1.2-1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 eq)
- Solvent system (e.g., 1,4-Dioxane/Water, Toluene, DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup:
 - To a flame-dried reaction vessel, add the aryl halide, **2-Ethoxyphenylboronic acid**, palladium catalyst, and base.
 - Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.
- Solvent Addition:
 - Add the degassed solvent system to the reaction vessel via syringe.
- Reaction Execution:
 - Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
- Workup:
 - Once the reaction is complete, cool the mixture to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter the drying agent and concentrate the organic layer under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

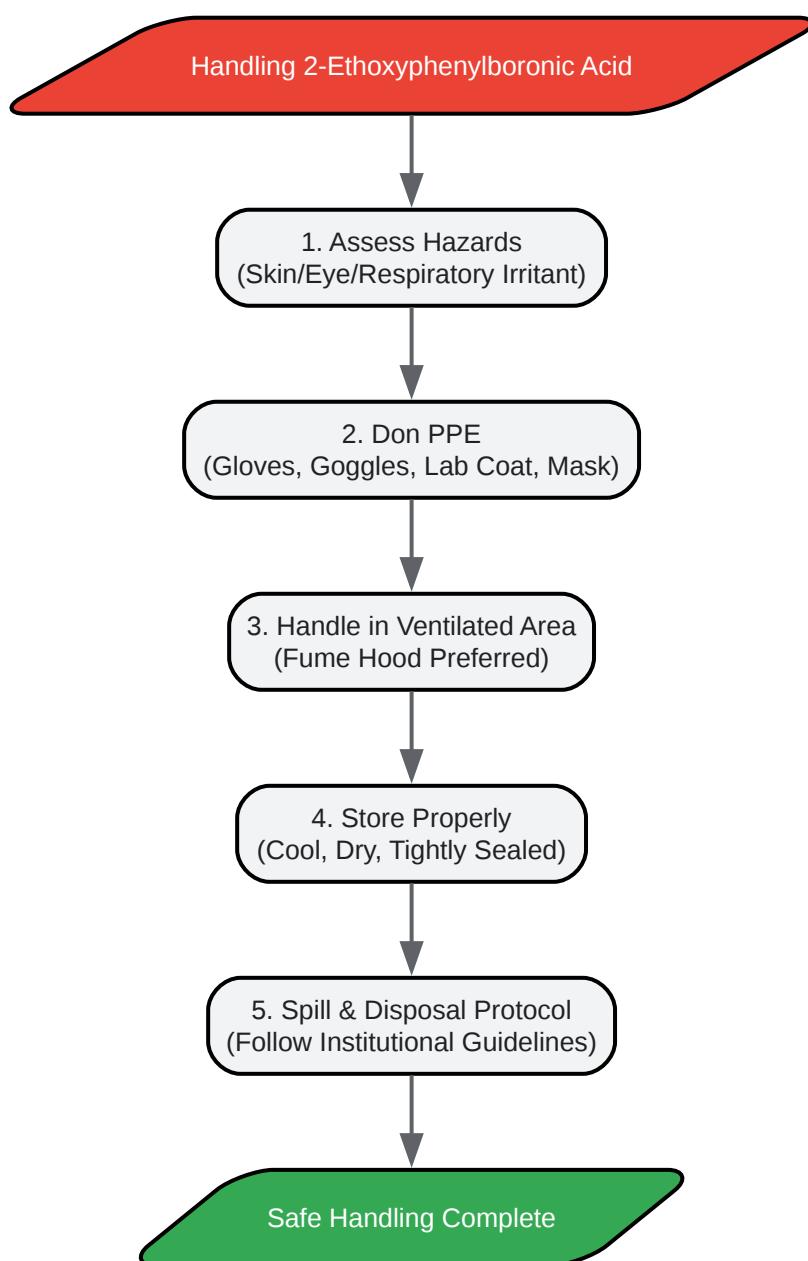
[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Ethoxyphenylboronic acid**.

Hazard Identification:


- GHS Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[10\]](#) It may also be harmful if swallowed.[\[6\]](#)
- Signal Word: Warning.[\[4\]](#)[\[5\]](#)[\[7\]](#)

Recommended Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or eyeshields are mandatory.[\[3\]](#)
- Hand Protection: Wear suitable chemical-resistant gloves.[\[3\]](#)
- Respiratory Protection: Use a type N95 (US) dust mask or equivalent if handling in a poorly ventilated area or if dust is generated.[\[3\]](#)
- Skin Protection: Wear suitable protective clothing.[\[6\]](#)

Handling Procedures:

- Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[\[5\]](#)
- Avoid contact with skin and eyes.[\[5\]](#)
- In case of contact, rinse the affected area immediately with plenty of water.[\[6\]](#) For eye contact, remove contact lenses if present and continue rinsing.[\[10\]](#) Seek medical advice if irritation persists.[\[7\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: A workflow outlining the key steps for safe handling and storage.

Conclusion

2-Ethoxyphenylboronic acid is a highly valuable and reactive building block for modern organic synthesis. Its favorable electronic properties, stemming from the ortho-ethoxy substituent, make it an efficient coupling partner in Suzuki-Miyaura reactions and other carbon-carbon and carbon-heteroatom bond-forming transformations. A thorough understanding of its

physical properties, stability, and handling requirements, as detailed in this guide, is essential for its safe and effective use in the laboratory. By adhering to the outlined protocols, researchers can confidently employ this reagent to construct complex molecular architectures, advancing efforts in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 邻乙氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (2-Ethoxyphenyl)boronic acid | C8H11BO3 | CID 2734902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2-ETHOXYPHENYLBORONIC ACID | 213211-69-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [2-Ethoxyphenylboronic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586126#2-ethoxyphenylboronic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com